Erabutoxin b (reduced)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Erabutoxin b (reduced) is a neurotoxic peptide derived from the venom of the sea snake Laticauda semifasciata. It belongs to the family of short-chain α-neurotoxins, which are known for their ability to bind to nicotinic acetylcholine receptors and inhibit neurotransmission. This compound has been extensively studied for its structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of erabutoxin b (reduced) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of erabutoxin b (reduced) is not common due to its specialized nature and the complexity of its synthesis. advancements in peptide synthesis technologies and biotechnological methods may facilitate larger-scale production in the future.

Chemical Reactions Analysis

Oxidation and Disulfide Bond Reformation

The reduced form of erabutoxin b undergoes oxidation to restore its four native disulfide bridges (Cys3–Cys24, Cys17–Cys41, Cys43–Cys54, Cys55–Cys60). This process is essential for regaining its tertiary structure and neurotoxic activity .

Mechanism :

-

Thiol groups (–SH) in the reduced peptide are oxidized under controlled aerobic conditions or with mild oxidizing agents (e.g., glutathione redox buffers).

-

Disulfide bond formation follows a non-random pathway, with specific cysteine pairs coupling sequentially during refolding .

Experimental Data :

| Reaction Condition | Time to 50% Refolding | Active Structure Yield |

|---|---|---|

| pH 8.0, 25°C | ~45 minutes | 60–70% |

| pH 7.4, 37°C | ~30 minutes | 40–50% |

Refolding efficiency depends on redox potential and temperature, with improper pairing leading to inactive intermediates .

Reduction and Alkylation

Reduction of native erabutoxin b using agents like dithiothreitol (DTT) or β-mercaptoethanol breaks disulfide bonds, enabling structural studies or site-specific modifications.

Procedure :

-

Reduction : Incubate with 10 mM DTT (pH 8.5, 37°C, 1 hour).

-

Alkylation : Add iodoacetamide (20 mM) to block free thiols via S-carboxymethylation .

Outcomes :

-

Alkylated derivatives lose neurotoxic activity due to disrupted receptor binding.

-

Tryptic digestion of S-carboxymethylated erabutoxin b yields seven fragments, aiding sequence analysis .

Enzymatic Digestion

Reduced erabutoxin b is more susceptible to proteolytic cleavage due to conformational flexibility.

Key Findings :

-

Trypsin : Cleaves at Lys/Arg residues, producing fragments T1–T7 .

-

α-Chymotrypsin : Targets aromatic residues (Tyr, Trp), generating smaller peptides used in epitope mapping .

Digestion Efficiency :

| Enzyme | Cleavage Sites | Primary Fragments |

|---|---|---|

| Trypsin | 6 | 7 |

| α-Chymotrypsin | 4 | 5 |

Fluorescent Labeling

-

Reagent : N-(1-Pyrenyl)maleimide.

-

Site : Cysteine residues in reduced erabutoxin b.

-

Application : Track binding kinetics to acetylcholine receptors via fluorescence quenching.

Biotinylation

-

Reagent : Maleimide-PEG2-biotin.

-

Use : Pull-down assays to identify receptor interactomes.

Key Structural Insights from Reactions

-

Disulfide Core Stability : The four disulfide bridges confer structural rigidity; their reduction increases solvent accessibility of hydrophobic residues .

-

Active Site : A shallow depression (residues Ser-9, Lys-47, Leu-52) remains solvent-exposed even in reduced forms, enabling targeted modifications .

Scientific Research Applications

Erabutoxin b is a neurotoxic protein found in the venom of the sea snake Laticauda semifasciata. It is a member of a family of low-molecular-weight snake venom neurotoxins that block neuromuscular transmission at the postsynaptic membrane by specifically inhibiting the acetylcholine receptor . The molecular shape of erabutoxin b is that of a shallow elongated saucer . The central core of the molecule consists of an assembly of four disulfide bridges, and approximately 40% of the main chain is organized into a twisted antiparallel beta-pleated sheet of five short strands .

Effects on Muscle Contraction

Erabutoxin b impacts muscular contraction by reducing the effective resistance in muscle cells . Application of erabutoxin B-containing Ringer solution gradually reduces the effective resistance . When the erabutoxin B Ringer solution was applied, twitches induced by indirect electric stimulation decreased relative to the toxin concentration and time . The time course of the tension decrease can be divided into two parts :

- The first part, lasting 2 to 3 minutes, shows a relatively slow reduction in twitch tension . A temporary increase in tension over the control was frequently observed, though the increase was not more than 2% of the control value .

- The second part shows a relatively steep reduction in the twitch tension, and the slope is fairly proportional to the erabutoxin B concentration . In the case of 1 x 10-6, the twitch tension does not diminish within 2 hours .

Effects on Membrane Properties

Erabutoxin B Ringer solution, up to a concentration of 1 x 10-5, has no effect on the resting membrane potential of frog muscle cells . Action potentials evoked by nerve stimulation are affected by the application of erabutoxin B in the bath solution . The size of the action potential showed a small decrease at 5 to 7 minutes after bath solution exchange, and at about 9 to 10 minutes the spike potential disappeared suddenly, and only small fluctuations of the transmembrane potential remained . The observed time of 10 minutes corresponds to the time at which the indirectly evoked twitch disappears .

Effects on Endplate Potential

Erabutoxin B also affects the endplate potential in curarized nerve-muscle preparation . The records showed that the amplitude of the endplate potential diminished about 10 minutes after application of 1 x 10-5 erabutoxin B .

Reversibility

The action of erabutoxin B is reversible in concentrations less than 4 x 10-6 . The length of time for recovery is about 3-4 hours for erabutoxin B concentration of 3 x 10-6 .

Mechanism of Action

Erabutoxin b (reduced) exerts its effects by binding to the nicotinic acetylcholine receptors at the neuromuscular junction. This binding inhibits the normal action of acetylcholine, leading to a blockade of neurotransmission and resulting in muscle paralysis. The molecular targets include the α-subunits of the nicotinic acetylcholine receptor, and the pathways involved are primarily related to cholinergic neurotransmission.

Comparison with Similar Compounds

Erabutoxin b (reduced) can be compared with other short-chain α-neurotoxins such as:

α-Bungarotoxin: Derived from the venom of the banded krait (), it also binds to nicotinic acetylcholine receptors but has different binding affinities and specificities.

α-Cobratoxin: Found in the venom of the cobra (), it shares structural similarities with erabutoxin b but differs in its pharmacological properties.

Erabutoxin a: Another neurotoxin from , it has a similar structure but distinct biological activities.

Erabutoxin b (reduced) is unique due to its specific amino acid sequence and the particular way it interacts with nicotinic acetylcholine receptors, making it a valuable tool for scientific research.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the tertiary structure of reduced Erabutoxin B?

Reduced Erabutoxin B’s tertiary structure can be elucidated using nuclear magnetic resonance (NMR) spectroscopy, as demonstrated in studies resolving its aqueous solution structure . X-ray crystallography is also viable for high-resolution structural data. Ensure proper sample preparation (e.g., toxin purity >95%) and data validation using software like CYANA or ARIA for NMR, or PHENIX for crystallography.

Q. How should researchers design binding assays to study Erabutoxin B’s interaction with nicotinic acetylcholine receptors (nAChRs)?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and affinity. For SPR, immobilize nAChRs on a sensor chip and measure real-time binding responses at varying toxin concentrations (1–100 nM range). Include controls (e.g., scrambled peptides) to assess specificity .

Q. What statistical approaches are essential for analyzing dose-response data in Erabutoxin B functional assays?

Apply nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate IC₅₀ values. Report standard deviations from triplicate experiments and justify precision using guidelines from Pharmaceutical Research Instructions (e.g., ≤3 significant figures unless instrumentation warrants higher precision) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of Erabutoxin B across studies?

Discrepancies may arise from variations in experimental conditions (e.g., pH, temperature) or receptor isoforms. Conduct a meta-analysis controlling for these variables. Use the Benjamini-Hochberg procedure to adjust for false discovery rates (FDR) in multiple comparisons, as traditional FWER methods may overly penalize exploratory studies .

Q. What computational strategies integrate Erabutoxin B’s structural data with functional insights?

Perform molecular dynamics (MD) simulations using tools like GROMACS or AMBER to model toxin-receptor interactions. Validate predictions against experimental hydrogen-bonding data (e.g., Thr'-Oyl interactions in Table 5 of structural comparisons ). Cross-reference with mutagenesis studies (e.g., Tremeau et al., 1995) to identify critical residues .

Q. How should ethical considerations guide in vivo vs. in vitro models for Erabutoxin B neurotoxicity studies?

Prioritize in vitro models (e.g., cell-based assays) to minimize animal use. If in vivo studies are necessary, adhere to IRB protocols for humane endpoints and sample size justification. Document compliance with Investigator’s Handbook guidelines, including adverse event reporting and informed consent for human-derived tissues .

Q. What methodologies ensure reproducibility in Erabutoxin B activity assays?

Share raw data and protocols via repositories (e.g., Zenodo) following FAIR principles. Use standardized toxin batches and validate assays with positive controls (e.g., α-bungarotoxin). Replicate experiments across independent labs, as emphasized in reproducibility frameworks .

Q. Data Analysis and Contradiction Management

Q. How can researchers address non-specific binding artifacts in Erabutoxin B functional assays?

Include competitive inhibition assays with excess unlabeled toxin. Use orthogonal methods (e.g., fluorescence polarization alongside SPR) to confirm specificity. Analyze data with outlier detection algorithms (e.g., Grubbs’ test) and report limitations transparently .

Q. What strategies validate novel hypotheses about Erabutoxin B’s mechanism derived from computational models?

Combine site-directed mutagenesis (e.g., alanine scanning) with functional assays to test predicted critical residues. Compare results to structural homologs like fasciculin 1, leveraging sequence alignment tools (e.g., Clustal Omega) to identify conserved motifs .

Q. Methodological Frameworks

Q. How to formulate a FINER research question for Erabutoxin B studies?

Apply the FINER criteria:

- Feasible: Ensure access to purified toxin and validated receptor models.

- Novel: Focus on unresolved questions (e.g., allosteric modulation of nAChRs).

- Ethical: Justify animal use per ARRIVE guidelines.

- Relevant: Align with neuropharmacology knowledge gaps (e.g., toxin-based drug discovery) .

Q. Tables for Quick Reference

| Key Structural Features of Erabutoxin B |

|---|

| - β-sheet topology: A-B and D-E strands |

| - Conserved residues: Positions 8, 31, 34 (critical for receptor binding) |

| Recommended Statistical Tests |

|---|

| - Multiple comparisons: Benjamini-Hochberg FDR |

| - Dose-response: Four-parameter logistic model |

Properties

CAS No. |

11091-64-8 |

|---|---|

Molecular Formula |

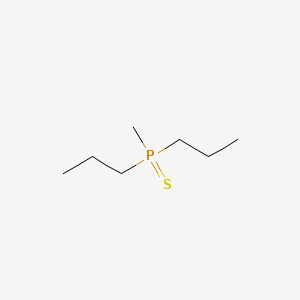

C7H17PS |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

methyl-dipropyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C7H17PS/c1-4-6-8(3,9)7-5-2/h4-7H2,1-3H3 |

InChI Key |

HTRZYYMHYRTJFP-UHFFFAOYSA-N |

Canonical SMILES |

CCCP(=S)(C)CCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.